1-Benzoil-3-(clorometil)pirrolidina

Descripción general

Descripción

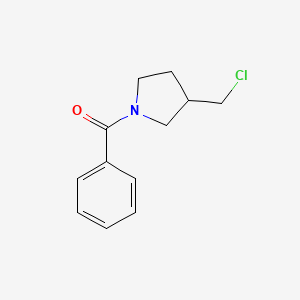

1-Benzoyl-3-(chloromethyl)pyrrolidine is a chemical compound with the molecular formula C12H14ClNO. It is characterized by a pyrrolidine ring substituted with a benzoyl group at the first position and a chloromethyl group at the third position.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzoyl-3-(chloromethyl)pyrrolidine serves as a crucial building block in the synthesis of bioactive molecules. Its structural features enable the development of compounds targeting various biological pathways, particularly in drug discovery for conditions affecting the central nervous system (CNS). The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, enhancing its therapeutic potential .

Organic Synthesis

This compound is instrumental in organic synthesis, where it facilitates the creation of complex organic molecules. Its chloromethyl group can engage in substitution reactions, leading to derivatives that may possess distinct chemical properties and biological activities. Researchers utilize it to explore new chemical spaces, contributing to advancements in synthetic methodologies .

Material Science

In material science, 1-benzoyl-3-(chloromethyl)pyrrolidine is explored for developing new materials with unique properties. Its reactivity allows for modifications that can tailor materials for specific applications, including polymers and coatings that require enhanced durability or specific chemical interactions .

Case Study 1: Drug Development

In a recent study focusing on pyrrolidine derivatives, researchers synthesized a series of compounds based on 1-benzoyl-3-(chloromethyl)pyrrolidine to evaluate their efficacy as GlyT1 inhibitors. The results indicated that modifications to the benzoyl group significantly influenced potency and selectivity against target enzymes, demonstrating the compound's potential as a scaffold for developing CNS-active drugs .

Case Study 2: Material Applications

Another investigation explored the use of 1-benzoyl-3-(chloromethyl)pyrrolidine in creating novel polymeric materials. The chloromethyl group facilitated cross-linking reactions that resulted in materials exhibiting enhanced mechanical properties and thermal stability. This application highlights the versatility of this compound beyond traditional medicinal chemistry .

Métodos De Preparación

The synthesis of 1-Benzoyl-3-(chloromethyl)pyrrolidine can be achieved through several routes. One common method involves the reaction of 1-benzoylpyrrolidine with chloromethylating agents under controlled conditions. The reaction typically requires the presence of a base to facilitate the substitution reaction. Industrial production methods may involve the use of microbial hydroxylation and stereoselective enzymatic esterification to obtain optically active forms of the compound .

Análisis De Reacciones Químicas

1-Benzoyl-3-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 1-Benzoyl-3-(chloromethyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the benzoyl and chloromethyl groups contribute to its binding affinity and selectivity towards certain proteins and enzymes. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparación Con Compuestos Similares

1-Benzoyl-3-(chloromethyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:

1-Benzoylpyrrolidine: Lacks the chloromethyl group, leading to different reactivity and applications.

3-Chloromethylpyrrolidine:

Pyrrolidine-2-one and Pyrrolidine-2,5-diones: These compounds have different functional groups, leading to varied biological activities and applications.

The unique combination of the benzoyl and chloromethyl groups in 1-Benzoyl-3-(chloromethyl)pyrrolidine distinguishes it from these similar compounds, providing it with unique chemical and biological properties.

Actividad Biológica

1-Benzoyl-3-(chloromethyl)pyrrolidine (CAS No. 1339906-62-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

1-Benzoyl-3-(chloromethyl)pyrrolidine features a pyrrolidine ring substituted with a benzoyl and chloromethyl group. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of 1-benzoyl-3-(chloromethyl)pyrrolidine can be attributed to its ability to interact with various biomolecules. The chloromethyl group is known to participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, thus altering their function. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to 1-benzoyl-3-(chloromethyl)pyrrolidine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities against pathogenic microorganisms .

Anti-inflammatory Effects

A notable study demonstrated the anti-inflammatory potential of chloromethyl derivatives in animal models. In LPS-induced inflammation models in rats, administration of related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that 1-benzoyl-3-(chloromethyl)pyrrolidine may similarly modulate inflammatory responses through inhibition of the NF-κB signaling pathway .

Synthesis and Research Findings

The synthesis of 1-benzoyl-3-(chloromethyl)pyrrolidine involves several chemical reactions, including nucleophilic substitutions and acylation processes. The following table summarizes key synthetic routes and yields reported in the literature:

| Synthesis Route | Reagents | Yield |

|---|---|---|

| Acylation of pyrrolidine | Benzoyl chloride, base | 70% |

| Chloromethylation | Chloromethyl methyl ether | 65% |

| Purification | Column chromatography | - |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various chloromethyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures showed promising activity, suggesting that 1-benzoyl-3-(chloromethyl)pyrrolidine may also exhibit such properties.

- Inflammatory Response Modulation : In a controlled experiment, rats treated with a chloromethyl derivative showed reduced inflammatory markers post-LPS induction. The study concluded that these compounds could serve as potential therapeutic agents for treating inflammatory diseases by targeting COX-2 pathways .

Propiedades

IUPAC Name |

[3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDUWLRSVLERAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.